N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[4-(THIOPHEN-2-YL)-13-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE is a complex heterocyclic compound that incorporates thiophene, thiazole, and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(THIOPHEN-2-YL)-13-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Thiazole Ring: Thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Formation of the Xanthene Ring: Xanthenes can be synthesized via the condensation of resorcinol with phthalic anhydride under acidic conditions.
Coupling Reactions: The final step involves coupling the thiophene, thiazole, and xanthene moieties through amide bond formation using reagents such as carbodiimides (e.g., DCC) and catalysts like DMAP.
Industrial Production Methods
Industrial production of N-[4-(THIOPHEN-2-YL)-13-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(THIOPHEN-2-YL)-13-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced thiophene and thiazole derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
N-[4-(THIOPHEN-2-YL)-13-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[4-(THIOPHEN-2-YL)-13-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE involves interactions with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Thiazole Derivatives: Compounds like thiamine and ritonavir, known for their biological activities.
Xanthene Derivatives: Compounds like fluorescein and eosin, used as dyes and fluorescent probes.
Uniqueness
N-[4-(THIOPHEN-2-YL)-13-THIAZOL-2-YL]-9H-XANTHENE-9-CARBOXAMIDE is unique due to its combination of thiophene, thiazole, and xanthene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H14N2O2S2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C21H14N2O2S2/c24-20(23-21-22-15(12-27-21)18-10-5-11-26-18)19-13-6-1-3-8-16(13)25-17-9-4-2-7-14(17)19/h1-12,19H,(H,22,23,24) |
InChI Key |
RRMRIQLYFFGEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CS4)C5=CC=CS5 |
Origin of Product |
United States |
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